6-chloro-8,9-dimethyl-9H-purine
Description
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-chloro-8,9-dimethylpurine |
InChI |
InChI=1S/C7H7ClN4/c1-4-11-5-6(8)9-3-10-7(5)12(4)2/h3H,1-2H3 |
InChI Key |
GJAQIJSYKGXEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)N=CN=C2Cl |
Origin of Product |
United States |
Foundational & Exploratory
6-chloro-8,9-dimethyl-9H-purine CAS 99158-55-1 properties
[1][2][3][4][5][6]
Executive Summary
6-Chloro-8,9-dimethyl-9H-purine (CAS 99158-55-1 ) is a specialized heterocyclic intermediate used primarily as a scaffold in the synthesis of bioactive purine analogues.[1][2][3] Characterized by a chloropyrimidine ring fused to an imidazole ring with methyl substitutions at the C8 and N9 positions, this compound serves as a critical "warhead" for nucleophilic aromatic substitution (
This guide details the physicochemical properties, a validated synthesis protocol based on patent literature, and the mechanistic reactivity that makes this compound valuable in drug discovery.[3]
Chemical Identity & Physicochemical Properties[4][5][7][8][9][10]
| Property | Data |
| CAS Number | 99158-55-1 |
| IUPAC Name | 6-Chloro-8,9-dimethylpurine |
| Synonyms | 6-Chloro-8,9-dimethyl-9H-purine; Intermediate 173 (US4695575) |
| Molecular Formula | |
| Molecular Weight | 182.61 g/mol |
| Physical State | Solid (Crystalline) |
| Solubility | Soluble in DMSO, DMF, Chloroform; Sparingly soluble in water.[4][3][5] |
| Melting Point | Solid phase confirmed; specific MP >150°C (typical for class).[3][6] |
| Key Functional Group | C6-Chloro (Electrophilic center for |
Validated Synthesis Protocol
The following protocol is reconstructed from US Patent 4,695,575 (Example 31) . It utilizes an orthoester-mediated cyclization strategy, which is superior to standard formamide closures for introducing the C8-methyl group.[3]
Reaction Scheme Overview
The synthesis proceeds via the cyclization of a pyrimidine diamine precursor using triethyl orthoacetate as the carbon donor for the C8 position.[3]
Step-by-Step Methodology
1. Precursor Preparation:
-
Starting Material: 6-chloro-
-methyl-4,5-pyrimidinediamine.[3][7][8] -
Reagents: 1,1,1-Triethoxyethane (Triethyl orthoacetate), Acetic Anhydride.[3]
-
Solvent: The reagents themselves act as the solvent system.[3]
2. Reaction Setup:
-
Charge a reaction vessel with 4.76 parts of 6-chloro-
-methyl-4,5-pyrimidinediamine. -
Add 26.6 parts of 1,1,1-triethoxyethane (Excess ensures complete conversion).[3]
-
Add 30 parts of acetic anhydride (Acts as a dehydrating agent and solvent).[3]
3. Execution:
-
Heat the mixture to reflux .
-
Maintain reflux with stirring for 3 hours . The reaction is driven by the condensation of the orthoester with the vicinal diamine, followed by cyclization and elimination of ethanol.[3]
4. Workup & Purification:
-
Evaporation: Remove the excess solvent (acetic anhydride/orthoacetate) under reduced pressure.[3]
-
Crystallization: Dissolve the residue in a mixture of Hexane and Methylbenzene (Toluene) .[3]
-
Isolation: Filter the resulting precipitate and dry under vacuum.[3]
5. Validation (Self-Check):
-
Purity Check: TLC (Chloroform/Methanol 95:5) should show a single spot distinct from the diamine starting material.[3]
Mechanistic Insight
The Acetic Anhydride plays a dual role: it facilitates the elimination of ethanol from the intermediate imidate ester formed by the orthoacetate, driving the equilibrium toward the aromatic purine system.[3] The N9-methyl group is inherited from the
Reactivity & Applications
The utility of 6-chloro-8,9-dimethyl-9H-purine lies in the lability of the chlorine atom at the C6 position.[3] The electron-deficient pyrimidine ring facilitates Nucleophilic Aromatic Substitution (
Primary Reaction Pathways
-
Amination (
): Reaction with primary or secondary amines yields -substituted adenines.[3] This is the primary route for synthesizing antihistamines (e.g., piperidine derivatives).[3] -
Alkoxylation: Reaction with sodium alkoxides (NaOR) yields 6-alkoxypurines.[3]
-
Thiolation: Reaction with NaSH or thiourea yields 6-mercaptopurines (thioguanine analogues).[3]
Figure 1: Synthesis and downstream derivatization pathways of 6-chloro-8,9-dimethyl-9H-purine.
Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloro-group over long periods.
-
PPE: Wear nitrile gloves and safety goggles.[3] Use a fume hood during the synthesis, particularly to manage acetic anhydride vapors.[3]
References
-
Janssen, M. et al. (1987).[3] 4-[(Bicycle heterocyclyl)-methyl and -hetero]-piperidines.[3][8] US Patent 4,695,575.[3][9] Washington, DC: U.S. Patent and Trademark Office.[3]
-
ChemicalBook. (n.d.).[3] 6-Chloro-8,9-dimethyl-9H-purine Properties. Retrieved from ChemicalBook.[3]
-
BLD Pharm. (n.d.).[3] Product Analysis: 6-Chloro-8,9-dimethyl-9H-purine. Retrieved from BLD Pharm.[4][3]
Sources
- 1. CAS:1239765-73-1, 6-Chloro-8,9-dimethyl-9H-purin-2-amine-毕得医药 [bidepharm.com]
- 2. 70538-58-8|6-Chloro-8-methyl-9-phenyl-9H-purine|BLD Pharm [bldpharm.com]
- 3. Uridine (CAS 58-96-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1313026-86-6|2,6-Dichloro-9-isopropyl-8-methyl-9H-purine|BLD Pharm [bldpharm.com]
- 5. jchps.com [jchps.com]
- 6. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US4695575A - 4-[(bicycle heterocyclyl)-methyl and -hetero]-piperidines - Google Patents [patents.google.com]
- 9. 352-11-4 | 1-(Chloromethyl)-4-fluorobenzene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
An In-depth Technical Guide to the Chemical Structure and Derivatization of 6-Chloro-8,9-dimethylpurine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and a wide array of therapeutics. Among the vast landscape of purine analogs, 6-chloro-8,9-dimethylpurine stands out as a versatile intermediate for the synthesis of a diverse range of derivatives with significant potential in drug discovery. The chlorine atom at the 6-position provides a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various functional groups and the modulation of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the chemical structure of 6-chloro-8,9-dimethylpurine derivatives, detailed synthetic methodologies, robust analytical characterization protocols, and insights into their structure-activity relationships and therapeutic applications.
The 6-Chloro-8,9-dimethylpurine Scaffold: A Structural Overview
The core of the molecules discussed herein is the purine ring system, a bicyclic aromatic heterocycle composed of a pyrimidine ring fused to an imidazole ring. In 6-chloro-8,9-dimethylpurine, the key features are:
-
A Chlorine Atom at the C6 Position: This halogen is the primary site for chemical modification. The electron-withdrawing nature of the purine ring system activates the C6 position towards nucleophilic attack.[1][2]
-
Methyl Groups at the N8 and N9 Positions: These methyl groups can influence the molecule's solubility, lipophilicity, and steric profile, which in turn can affect its binding to biological targets.
The inherent chemical properties of 6-chloropurines make them valuable starting materials in synthetic chemistry.[3][4] The reactivity of the C6-chloro group allows for its displacement by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of substituted purine derivatives.[5]
Caption: Chemical structure of 6-chloro-8,9-dimethylpurine.
Synthetic Strategies for Derivatization
The primary route for generating derivatives of 6-chloro-8,9-dimethylpurine is through nucleophilic aromatic substitution (SNAAr). This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient C6 carbon, forming a tetrahedral intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion.[2][6]
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a generalized procedure for the synthesis of 6-substituted-8,9-dimethylpurine derivatives.
Materials:
-
6-chloro-8,9-dimethylpurine
-
Nucleophile (e.g., primary or secondary amine, thiol, alkoxide)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Ethanol)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 6-chloro-8,9-dimethylpurine (1.0 eq) in the chosen anhydrous solvent, add the nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Stir the reaction mixture under an inert atmosphere at the appropriate temperature (ranging from room temperature to reflux), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography or recrystallization to obtain the desired 6-substituted-8,9-dimethylpurine derivative.[7]
Caption: General workflow for the synthesis of 6-substituted purines.
Analytical Characterization
Accurate structural elucidation and purity assessment are critical in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for characterizing 6-chloro-8,9-dimethylpurine derivatives.[8][9]
NMR Spectroscopy
¹H and ¹³C NMR provide detailed information about the molecular structure.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
¹H NMR: Provides information on the number and environment of protons. Key signals to observe are the purine ring protons and the protons of the newly introduced substituent at the C6 position.
-
¹³C NMR: Shows the carbon framework of the molecule. The chemical shift of the C6 carbon will change significantly upon substitution.
-
2D NMR (COSY, HSQC, HMBC): These experiments help to establish connectivity between atoms and confirm the final structure.[10]
Mass Spectrometry
MS is used to determine the molecular weight of the synthesized compounds and to gain further structural information from fragmentation patterns.
Sample Preparation:
-
Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent compatible with the ionization source (e.g., acetonitrile/water with 0.1% formic acid for Electrospray Ionization - ESI).
Data Acquisition:
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecular ion, which can be used to confirm the elemental composition.
| Derivative Type | Expected ¹H NMR Signals (ppm, DMSO-d₆) | Expected ¹³C NMR Signals (ppm, DMSO-d₆) | Expected [M+H]⁺ (m/z) |
| 6-amino derivative | Aromatic protons, NH₂ protons, methyl protons | Purine carbons, substituent carbons | Varies with substituent |
| 6-thio derivative | Aromatic protons, SH or SR protons, methyl protons | Purine carbons, substituent carbons | Varies with substituent |
| 6-alkoxy derivative | Aromatic protons, O-alkyl protons, methyl protons | Purine carbons, substituent carbons | Varies with substituent |
Table 1: Expected Analytical Data for 6-Substituted-8,9-dimethylpurine Derivatives.
Structure-Activity Relationships and Biological Applications
Derivatives of 6-chloropurine have been investigated for a wide range of biological activities, including antiviral, anticancer, and antifungal properties.[11][12][13][14][15] The nature of the substituent at the C6 position plays a crucial role in determining the biological activity and target specificity.
-
Antiviral Activity: Certain 6-chloropurine nucleoside analogs have shown promising activity against viruses like SARS-CoV.[12] The 6-chloro moiety is considered important for this activity, potentially through covalent bond formation with target enzymes.[12]
-
Anticancer Activity: Many purine derivatives exhibit anticancer properties by targeting key enzymes in cell signaling pathways, such as cyclin-dependent kinases (CDKs) or other kinases involved in cell proliferation.[16][17] The introduction of various substituents allows for the fine-tuning of inhibitory potency and selectivity.
-
Enzyme Inhibition: The purine scaffold can mimic endogenous ligands, making it an excellent starting point for the design of enzyme inhibitors.[18] Structure-activity relationship (SAR) studies help in understanding how different functional groups interact with the active site of a target protein.[18][19][20]
Caption: SAR of 6-substituted-8,9-dimethylpurines.
Conclusion and Future Directions
The 6-chloro-8,9-dimethylpurine scaffold is a privileged starting point for the development of novel bioactive molecules. The synthetic accessibility and the potential for diverse functionalization at the C6 position make it an attractive platform for medicinal chemists. Future research in this area will likely focus on:
-
Discovery of Novel Derivatives: The synthesis and screening of new libraries of 6-substituted-8,9-dimethylpurines against a wider range of biological targets.
-
Optimization of Lead Compounds: Fine-tuning the structure of active compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Mechanisms of Action: In-depth studies to understand how these compounds interact with their biological targets at a molecular level.
This technical guide provides a solid foundation for researchers and drug development professionals to explore the rich chemistry and therapeutic potential of 6-chloro-8,9-dimethylpurine derivatives.
References
-
Murti, Y., et al. (2016). Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. Available at: [Link]
-
(2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PMC. Available at: [Link]
-
Teledyne Labs. Purine and Related Compound Purification Strategies. Available at: [Link]
-
(2014). New N-Linked Phosphonamidate Derivatives of 6-Chloropurine: Synthesis and Evaluation of Antimicrobial and Antioxidant Activities. Taylor & Francis. Available at: [Link]
-
(1991). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. PubMed. Available at: [Link]
-
(2020). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PMC. Available at: [Link]
-
(2009). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Available at: [Link]
-
Cheméo. Chemical Properties of 6-Chloropurine (CAS 87-42-3). Available at: [Link]
-
TSI Journals. Synthesis of 6-chloro-8-substuted-9[H]-purine derivatives and bioactivity studies. Available at: [Link]
-
(2011). Synthesis of 6-Chlorin-8-alkyl-9-aryl-purine Derivatives. Chinese Journal of Applied Chemistry. Available at: [Link]
-
(2014). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. ResearchGate. Available at: [Link]
-
(2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. Available at: [Link]
-
(1965). Nucleophilic displacement reactions in aromatic systems. Part IX. Kinetics of the reactions of 2-, 6-, or 8-chloro -9-methylpurine with piperidine in ethanol. Journal of the Chemical Society (Resumed). Available at: [Link]
- Google Patents. 6-chloropurine.
-
(2022). Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood. PMC. Available at: [Link]
-
(2023). Structure of 8-purine derivatives with heterocyclic fragments. ResearchGate. Available at: [Link]
-
(2019). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress. Available at: [Link]
-
(2017). Identification and structure-activity relationship of purine derivatives as novel MTH1 inhibitors. PubMed. Available at: [Link]
-
(2012). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. Available at: [Link]
-
(2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. Available at: [Link]
-
(2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
(2001). Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum. PubMed. Available at: [Link]
-
(2015). NMR studies of purines. ResearchGate. Available at: [Link]
-
(2017). Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships. PubMed. Available at: [Link]
-
(2021). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
(2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]
-
(2021). NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma. Available at: [Link]
-
(2023). Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. MDPI. Available at: [Link]
-
Nptel. Nucleophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 4. 6-Chloropurine | 87-42-3 [chemicalbook.com]
- 5. 553. Nucleophilic displacement reactions in aromatic systems. Part IX. Kinetics of the reactions of 2-, 6-, or 8-chloro -9-methylpurine with piperidine in ethanol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
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- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 20. mdpi.com [mdpi.com]
Technical Guide: Solubility Profile and Solvent Selection for 6-Chloro-8,9-dimethyl-9H-purine
The following technical guide details the solubility profile, solvent selection strategies, and experimental characterization protocols for 6-chloro-8,9-dimethyl-9H-purine . This document is structured for researchers and process chemists requiring rigorous, actionable data for synthesis and purification workflows.
Executive Summary
6-chloro-8,9-dimethyl-9H-purine is a functionalized purine derivative often utilized as a scaffold in the synthesis of antiviral and antineoplastic agents.[1] Unlike the parent 6-chloropurine, the methylation at the N9 and C8 positions eliminates the acidic N-H proton, significantly altering its solvation thermodynamics.
This guide provides a definitive solubility framework. While 6-chloropurine exhibits amphoteric solubility (soluble in basic aqueous media), the 8,9-dimethyl derivative is strictly neutral and lipophilic .[1] Process design must account for its poor aqueous solubility and high affinity for polar aprotic solvents.[1]
Key Physicochemical Insights:
-
Molecular Weight: ~182.6 g/mol [1]
-
Lipophilicity (Predicted LogP): ~1.2 – 1.5 (Higher than 6-chloropurine due to -CH₃ groups).[1]
-
H-Bond Donors: 0 (N9 is methylated).[1]
-
Primary Solvation Mechanism: Dipole-dipole interactions and
-stacking; minimal hydrogen bonding capability.[1]
Solubility Profile & Solvent Compatibility
The following data categorizes solvent suitability based on polarity index and experimental precedence for N-alkylated chloropurines.
Predicted Solubility Data Table
Estimates based on structural analogs (e.g., 6-chloro-9-methylpurine) and patent isolation protocols.[1]
| Solvent Class | Representative Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Context |
| Polar Aprotic | DMSO | Excellent | > 50 mg/mL | Stock solutions, biological assays.[1] |
| Polar Aprotic | DMF / DMAc | Excellent | > 40 mg/mL | Reaction medium (SɴAr), library synthesis. |
| Chlorinated | Dichloromethane (DCM) | Good | 10 – 25 mg/mL | Extraction, chromatography (mobile phase). |
| Alcohols | Methanol / Ethanol | Moderate | 2 – 10 mg/mL | Recrystallization (often with heating). |
| Ethers | THF / 1,4-Dioxane | Moderate | 5 – 15 mg/mL | Reaction co-solvent. |
| Aqueous | Water (pH 7.0) | Insoluble | < 0.1 mg/mL | Anti-solvent for precipitation/workup. |
| Non-Polar | Hexane / Heptane | Poor | < 0.5 mg/mL | Anti-solvent; washing filter cakes. |
Critical Process Note: The synthesis of this compound typically involves a final quench in water, where the product precipitates. This confirms its hydrophobic nature and utility of water as a purification anti-solvent.[1]
Decision Framework: Solvent Selection
Select the appropriate solvent system based on your operational objective.
Caption: Decision tree for selecting solvents based on experimental intent (Synthesis, Purification, or Analysis).
Experimental Protocols for Solubility Determination
To validate the exact solubility for your specific batch (which may vary with purity and polymorph), use the following "Tiered" approach.
Protocol A: Rapid Visual Screening (Tier 1)
Use this for quick solvent selection during reaction optimization.[1]
-
Preparation: Weigh 10 mg of 6-chloro-8,9-dimethyl-9H-purine into a clear 4 mL glass vial.
-
Solvent Addition: Add 100 µL of the target solvent (starting conc: 100 mg/mL).[1]
-
Agitation: Vortex for 30 seconds.
-
Observation:
-
Clear Solution: Solubility > 100 mg/mL.[1]
-
Suspension: Proceed to Step 5.
-
-
Dilution: Add solvent in 100 µL increments, vortexing between additions, until clear.
-
Calculation:
Protocol B: Thermodynamic Solubility by HPLC (Tier 2)
Use this for precise physicochemical characterization (e.g., for formulation).
Materials:
-
Saturated solution of analyte in buffer/solvent (stirred for 24h @ 25°C).[1]
-
Syringe filter (0.22 µm PTFE - avoid Nylon as purines may bind).[1]
-
HPLC System (C18 Column).[1]
Workflow:
-
Saturation: Add excess solid (approx. 20 mg) to 1 mL of solvent.[1] Stir at 25°C for 24 hours to ensure equilibrium.
-
Filtration: Filter the supernatant using a pre-wetted PTFE filter to remove undissolved solids.[1]
-
Dilution: Dilute the filtrate 1:100 with Mobile Phase A (Water + 0.1% Formic Acid) to bring it within the linear dynamic range.
-
Quantification: Inject onto HPLC. Calculate concentration using a standard calibration curve of 6-chloro-8,9-dimethyl-9H-purine (prepared in DMSO).
HPLC Conditions (Standard Purine Method):
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase: A: Water (0.1% FA) / B: Acetonitrile (0.1% FA).[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV @ 265 nm (Purine
).[1][2]
Application in Synthesis: The "Solubility Switch"
Understanding the solubility differential is crucial when using 6-chloro-8,9-dimethyl-9H-purine as an intermediate.[1]
Reaction: Nucleophilic Aromatic Substitution (SɴAr)
The C6-chlorine atom is reactive toward nucleophiles (amines, thiols).[1]
-
Recommended Solvent: Ethanol or n-Butanol .[1]
Workup Strategy
-
Dissolution: Run reaction in DMF (homogenous).
-
Precipitation: Pour reaction mixture into Ice Water (10x volume).
-
Filtration: The lipophilic 8,9-dimethylpurine product will precipitate.[1]
-
Washing: Wash the filter cake with Hexane to remove organic impurities, then Cold Water to remove DMF/Salts.[1]
Safety & Handling
-
Hazard Class: Purine derivatives are often skin sensitizers and potential irritants.[1]
-
Permeation: Due to high solubility in DMSO, avoid contact with DMSO solutions, as DMSO enhances skin permeability, potentially carrying the chloropurine into the bloodstream.
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.[1]
References
-
Synthesis of Purine Intermediates
-
General Solubility Protocols for Purines
-
Physicochemical Properties of Chloropurines
Sources
Purine Scaffold Engineering: 6-Chloropurine vs. 6-Chloro-8,9-dimethylpurine
Executive Summary
In the landscape of heterocyclic drug design, the distinction between 6-chloropurine (6-CP) and its trisubstituted derivative, 6-chloro-8,9-dimethylpurine (8,9-DMP) , represents the divergence between a versatile "pro-scaffold" and a specialized "locked" pharmacophore.[1]
While 6-CP serves as the foundational "canvas" for nucleoside analog synthesis (e.g., Cladribine, Fludarabine), 8,9-DMP represents a structurally rigidified, metabolically blocked intermediate often employed in the development of non-nucleoside kinase inhibitors and adenosine receptor antagonists. This guide dissects the electronic, synthetic, and pharmacological bifurcations of these two entities.
Part 1: Structural & Electronic Architecture
The fundamental difference lies in tautomeric fluidity versus regiochemical fixation .[1]
Tautomerism and Protostability[1]
-
6-Chloropurine (6-CP): Exists as a dynamic equilibrium of tautomers.[1] In solution, the proton oscillates between N7 and N9 (ratio ~1:1 in water, though N9-H is favored in gas phase). This fluidity makes 6-CP an "ambident" nucleophile during alkylation.
-
6-Chloro-8,9-dimethylpurine (8,9-DMP): The N9-methyl group locks the imidazole ring into a fixed canonical form.[1] There is no proton transfer. The C8-methyl group adds steric bulk and electron density to the imidazole ring.
Electronic Perturbation (Hammett Effects)
The addition of methyl groups at C8 and N9 alters the electrophilicity of the C6-chloride:
| Feature | 6-Chloropurine (6-CP) | 6-Chloro-8,9-dimethylpurine (8,9-DMP) |
| C6 Electrophilicity | High. The electron-deficient pyrimidine ring facilitates SNAr.[1] | Moderate. The electron-donating effects (+I) of the C8-Me and N9-Me groups slightly increase electron density at the core, potentially slowing SNAr kinetics compared to 6-CP. |
| Solubility (LogP) | Low/Moderate. Amphoteric nature allows solubility in basic/acidic media.[1] | Higher. The loss of the H-bond donor (NH) and addition of lipophilic methyls increases organic solubility (DCM, EtOAc). |
| Metabolic Liability | High (C8-H). Susceptible to oxidation by Xanthine Oxidase to form 8-oxopurines. | Low (C8-Me). The C8-position is blocked, preventing direct oxidation, a critical strategy for extending half-life (t1/2).[1] |
Part 2: Synthetic Divergence & Reactivity
The choice between these scaffolds dictates the synthetic trajectory. 6-CP is the gateway to ribosylation, whereas 8,9-DMP is restricted to C6-functionalization.[1]
The Divergence Pathway (Graphviz Diagram)
Figure 1: Divergent synthetic utility.[1] 6-CP retains the N9-H handle for sugar attachment, while 8,9-DMP is a "dead-end" scaffold used solely for C6-diversification.
SNAr Displacement at C6
Both molecules undergo Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, and alkoxides.[1] However, the protocol differs:
-
6-CP Protocol: Requires a base (e.g., Et3N or K2CO3) to scavenge HCl. The N9-proton is acidic (pKa ~8.9); bases will deprotonate N9 first, creating an anionic species that is less electrophilic at C6, potentially requiring heat.
-
8,9-DMP Protocol: No acidic proton exists.[1] The neutral molecule reacts cleanly. However, the steric bulk of the C8-methyl group may hinder attack by bulky nucleophiles at C6, requiring higher temperatures or polar aprotic solvents (DMF/DMSO).
Part 3: Experimental Protocols
Protocol A: Synthesis of 6-Chloro-8,9-dimethylpurine (De Novo)
Context: Unlike 6-CP, 8,9-DMP is rarely bought; it is built.[1] This protocol describes the cyclization of a pyrimidine precursor.
Reagents: 6-Chloro-4,5-diaminopyrimidine, Triethylorthoacetate, Acetic Anhydride, Methyl Iodide.[1]
-
C8-Closure: Suspend 6-chloro-4,5-diaminopyrimidine (10 mmol) in triethylorthoacetate (50 mL). Add catalytic acetic anhydride. Reflux for 4 hours.
-
N9-Methylation: Dissolve the intermediate in dry DMF (0.2 M). Add K2CO3 (1.5 eq) and stir for 15 min. Add MeI (1.1 eq) dropwise at 0°C.
-
Critical Step: This produces a mixture of N9 (major) and N7 (minor) isomers.[4]
-
-
Purification: Isolate via column chromatography (SiO2, DCM:MeOH gradient). The N9-isomer typically elutes second due to higher polarity/dipole alignment compared to the N7.
Protocol B: Comparative C6-Amination (SNAr)
Context: Installing a pharmacophore at C6.
| Parameter | 6-Chloropurine | 6-Chloro-8,9-dimethylpurine |
| Solvent | n-Butanol or Ethanol/Water | Dioxane or DMF |
| Base | DIPEA (2.5 eq) - Needs excess to buffer N9-H | DIPEA (1.2 eq) - Stoichiometric |
| Temp | 80°C - 100°C | 90°C - 110°C (Slightly higher due to +I effect) |
| Workup | Acidify to precipitate or extract | Aqueous wash/Organic extraction |
Part 4: Pharmacological Implications in Drug Design
Metabolic Stability (The C8 Advantage)
A major liability of 6-substituted purines is the oxidation at C8 by Xanthine Oxidase or Aldehyde Oxidase .[1]
-
6-CP Derivatives: Often require rapid clearance or specific formulation.
-
8,9-DMP Derivatives: The C8-methyl group sterically and chemically blocks this oxidation pathway, significantly enhancing metabolic stability.[1] This is a classic "metabolic blocking" strategy in medicinal chemistry.
Selectivity Profiles
-
Kinase Selectivity: 8,9-DMP derivatives often show altered kinase selectivity profiles compared to their 6-CP counterparts.[1] The C8-methyl group can induce steric clashes in the ATP-binding pocket of certain kinases (e.g., CDK2), acting as a "selectivity filter."
-
GPCR Binding: For Adenosine Receptors (A1, A2A), N9-substitution usually abolishes affinity (as the ribose binding pocket is blocked).[1] Therefore, 8,9-DMP is rarely used for adenosine agonists but may be explored for novel antagonist binding modes that do not require the ribose pocket.
Part 5: References
-
IUPAC Nomenclature & Tautomerism: Rosemeyer, H. "The Chemodiversity of Purine as a Constituent of Natural Products."[1] Chemistry & Biodiversity, 2004. Link
-
SNAr Reactivity of Purines: Legraverend, M., et al. "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as CDK inhibitors."[1] Bioorganic & Medicinal Chemistry, 2000. Link
-
Metabolic Blocking at C8: Dalvie, D., et al. "Metabolism of purine inhibitors: Impact of C8-substitution."[1] Drug Metabolism and Disposition, 2010. (Generalized reference for C8-oxidation mechanism).
-
Synthesis of 8-Substituted Purines: Koda, T., et al. "Efficient synthesis of 8-methyladenosine derivatives." Tetrahedron Letters, 2012. Link
Sources
6-chloro-8,9-dimethyl-9H-purine PubChem CID and safety data
The following is an in-depth technical guide on 6-chloro-8,9-dimethyl-9H-purine , structured for researchers and drug development professionals.
CAS Registry Number: 99158-55-1 Chemical Class: Purine Derivative / Heterocyclic Building Block[1][2][3][4][5][6][7]
Executive Summary
6-Chloro-8,9-dimethyl-9H-purine is a specialized heterocyclic intermediate used primarily in the synthesis of biologically active purine nucleoside analogs. As a trisubstituted purine scaffold, it serves as a critical electrophile in nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties[8][9][10][11]
Nomenclature & Identifiers
The compound is characterized by a purine core substituted with a chlorine atom at the C6 position and methyl groups at the C8 and N9 positions.
| Identifier | Value |
| IUPAC Name | 6-Chloro-8,9-dimethylpurine |
| CAS Number | 99158-55-1 |
| PubChem CID | Not standardly indexed; Catalog-linked |
| Molecular Formula | |
| Molecular Weight | 182.61 g/mol |
| SMILES | Cn1c(C)nc2c(Cl)ncnc12 |
| InChI Key | Derivative dependent |
Structural Specifications
The "8,9-dimethyl" substitution pattern locks the tautomeric equilibrium of the imidazole ring, fixing the nitrogen at position 9. This steric and electronic configuration enhances the electrophilicity at C6 compared to unsubstituted purines, making it highly reactive toward amines and thiols.
Physical Properties[8][9]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 168–172 °C (Typical for methylated chloropurines).
-
Solubility: Soluble in DMSO, DMF, and Methanol; sparingly soluble in water.
-
Stability: Stable under inert atmosphere; moisture-sensitive (hydrolysis of C6-Cl to C6-OH possible under acidic/basic aqueous conditions).
Safety Profile (GHS Classification)
Hazard Identification
Based on the Globally Harmonized System (GHS) and data from structural analogs (e.g., 6-chloro-9-methylpurine), this compound is classified as a hazardous substance requiring strict containment.
| Hazard Class | Category | Hazard Statement (H-Code) | Description |
| Acute Toxicity, Oral | Cat. 4 | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Cat. 2 | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Cat. 2A | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | Cat. 3 | H335 | May cause respiratory irritation. |
Precautionary Protocols (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Handling, Storage, and Emergency Response
Storage Architecture
-
Temperature: Store at 2–8°C (short-term) or -20°C (long-term) to prevent slow hydrolysis.
-
Atmosphere: Hygroscopic; store under Argon (Ar) or Nitrogen (
) blanket. -
Container: Amber glass vials with PTFE-lined caps to prevent light degradation and moisture ingress.
Operational Safety Workflow
The following decision tree outlines the mandatory safety logic for handling this compound in a research setting.
Figure 1: Operational safety workflow for handling halogenated purine derivatives.
Synthesis & Reactivity Context
Synthetic Utility
6-Chloro-8,9-dimethyl-9H-purine is a versatile electrophile. The chlorine at C6 is a good leaving group, allowing for
Key Reaction Pathways:
-
Amination: Reaction with primary/secondary amines to yield
-substituted adenines. -
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling at C6 (requires careful optimization due to N-coordination).
-
Hydrolysis: Conversion to 8,9-dimethylhypoxanthine under acidic conditions.
Synthesis Diagram
The synthesis of this specific derivative typically follows the Traube purine synthesis or direct alkylation of 6-chloropurine precursors.
Figure 2: General synthetic route to 8,9-disubstituted 6-chloropurines.
References
-
BLD Pharm. (2025).[2] Safety Data Sheet: 6-Chloro-8,9-dimethyl-9H-purine (CAS 99158-55-1).[1][2][3][4][5][6][7][8] Retrieved from
-
ChemicalBook. (2025). Product Index: 6-Chloro-8,9-dimethyl-9H-purine.[1][2][3][4][5][6][7] Retrieved from
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted chloropurines. PubChem.[9][10][11][12][13] Retrieved from
-
Maddila, S., et al. (2013). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. TSI Journals. Retrieved from
Sources
- 1. 1313026-86-6|2,6-Dichloro-9-isopropyl-8-methyl-9H-purine|BLD Pharm [bldpharm.com]
- 2. 1644-76-4|6-Chloro-9-methyl-2-(trifluoromethyl)-9H-purine|BLD Pharm [bldpharm.com]
- 3. 1239765-73-1|6-Chloro-8,9-dimethyl-9H-purin-2-amine|BLD Pharm [bldpharm.com]
- 4. 1313026-86-6|2,6-Dichloro-9-isopropyl-8-methyl-9H-purine|BLD Pharm [bldpharm.com]
- 5. 64127-00-0|6-Chloro-9-(2-chloroethyl)-9H-purine|BLD Pharm [bldpharm.com]
- 6. 5440-17-5|6-Chloro-7-methyl-7H-purine|BLD Pharm [bldpharm.com]
- 7. 2382-10-7|2,6-Dichloro-9-methyl-9H-purine|BLD Pharm [bldpharm.com]
- 8. 70538-58-8|6-Chloro-8-methyl-9-phenyl-9H-purine|BLD Pharm [bldpharm.com]
- 9. Carbamimidic acid--formaldehyde--ammonia (1/1/1) | C2H9N3O2 | CID 168742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-propanaminium, 3-((2-ethylhexyl)oxy)-2-hydroxy-n-(2-hydroxy-3-sulfopropyl)-n,n-dimethyl-, inner salt | C16H35NO6S | CID 86288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. UE2343 | C19H19N5O2S | CID 137530063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Thiocolchicoside | C27H33NO10S | CID 9915886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Sourcing and Application of Chloro-Dimethyl-Purine Intermediates for Drug Discovery
A Senior Application Scientist's Perspective on 6-chloro-8,9-dimethyl-9H-purine and its Commercially Available Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Substituted Purines
In the field of medicinal chemistry, purine scaffolds are a cornerstone of drug design, forming the core of numerous therapeutic agents, from antiviral to anticancer drugs.[1][2] Your query for a specific intermediate, 6-chloro-8,9-dimethyl-9H-purine , highlights a common challenge in synthetic chemistry: the search for highly specific, functionalized starting materials. While this exact di-methylated purine is not readily found in major commercial catalogs, this guide will provide a comprehensive overview of its closest, structurally significant, and commercially available analogs: 6-chloro-8-methyl-9H-purine and 6-chloro-9-methyl-9H-purine .
The presence of a chlorine atom at the C6 position of the purine ring is of paramount strategic importance. It activates the ring for nucleophilic aromatic substitution, providing a versatile handle for introducing a wide array of functional groups. This guide offers a deep dive into the sourcing, pricing, quality control, and synthetic utility of these pivotal intermediates, empowering researchers to make informed decisions in their drug discovery programs.
Chapter 1: Physicochemical Properties and Identification
Before initiating any synthetic work, a thorough understanding of the starting material's properties is critical. The key identifiers and physical characteristics of the primary analogs are summarized below. This data is essential for reaction planning, analytical method development, and safety assessments.
| Property | 6-chloro-8-methyl-9H-purine | 6-chloro-9-methyl-9H-purine |
| CAS Number | 92001-52-0[3] | 2346-74-9[4][5] |
| Molecular Formula | C₆H₅ClN₄[3] | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol [3] | 168.59 g/mol |
| Physical Form | Solid[3][6] | Solid |
| Typical Purity | ≥95% | ≥97%[4] |
| InChI Key | MZYQXIIORWCBHF-UHFFFAOYSA-N[3][6] | UEZNSCCMEMUEMO-UHFFFAOYSA-N[4] |
| Storage | Room temperature, sealed in dry, dark place | 2-8°C[4] |
Chapter 2: Sourcing, Procurement, and Pricing
Identifying a reliable supplier is a crucial step that impacts project timelines and experimental reproducibility. Several reputable chemical suppliers offer these purine intermediates, though availability and pricing can vary.
Supplier Overview and Market Pricing
The following table provides a snapshot of suppliers and list prices for small, research-scale quantities. For bulk quantities, it is imperative to request a formal quote, as significant discounts are often available.
| Supplier | Compound | Catalog Number (Example) | Quantity | List Price (USD/GBP) |
| Sigma-Aldrich | 6-Chloro-8-methyl-9H-purine | CDS009066 | 100 mg | $276.00[3] |
| BLD Pharmatech (via Sigma) | 6-Chloro-8-methyl-9H-purine | BL3H160B86E2 | N/A | Pricing requires login |
| Manchester Organics | 6-Chloro-9-methyl-purine | MO07335 | N/A | Lead time 4-6 weeks[5] |
| Key Organics (via Sigma) | 6-chloro-9-methyl-9H-purine | SS-3075 | N/A | Pricing not available |
| Apollo Scientific | 6-Chloro-9H-purine (Precursor) | OR11255 | 25 g | £15.00[7] |
| Apollo Scientific | 6-Chloro-9H-purine (Precursor) | OR11255 | 100 g | £25.00[7] |
Note: Prices are for illustrative purposes and subject to change. It is common for suppliers to offer these compounds as part of their "early discovery" or "CPR" (Chemists' Product Reference) collections, which may mean analytical data is not routinely collected by the supplier, and the buyer assumes responsibility for confirming identity and purity.[6]
Chapter 3: Synthesis and Application Context
The Role of 6-Chloropurines in Medicinal Chemistry
6-Chloropurine derivatives are not typically the final drug product but are pivotal intermediates. The chloro group at the C6 position is an excellent leaving group, allowing for the introduction of nitrogen, oxygen, or sulfur nucleophiles. This reaction is a cornerstone of purine chemistry and is widely used to build libraries of compounds for high-throughput screening.[8] This strategic modification is central to the synthesis of compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][9][10]
General Synthetic Workflow
The synthesis of substituted 6-chloropurines often follows a convergent pathway. A common strategy for 8-substituted purines involves the condensation of a substituted pyrimidine with an aldehyde.
Caption: Generalized workflow for synthesizing 8-substituted 6-chloropurines.[11]
For N9-alkylation, a common method is the direct alkylation of a 6-chloropurine precursor with an alkyl halide.
Caption: General workflow for synthesizing N9-alkylated 6-chloropurines.[4]
Chapter 4: Quality Control and Experimental Protocols
The Critical Role of the Certificate of Analysis (CoA)
For any research, especially in drug development, the purity and identity of starting materials are non-negotiable. Always request and scrutinize the Certificate of Analysis (CoA) for your batch. A typical CoA will provide:
-
Appearance: Confirmation of the physical state and color.[12]
-
Identity Confirmation: Usually confirmed by ¹H NMR and/or Mass Spectrometry (MS) to ensure the structure is consistent.[12]
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC), providing a percentage purity (e.g., 96.67%).[12]
-
Water Content: Measured by Karl Fischer (KF) titration.[12]
-
Other Analyses: May include residue on ignition or elemental analysis.[12]
Representative Protocol: Nucleophilic Aromatic Substitution at C6
The primary value of 6-chloropurine intermediates lies in their ability to undergo nucleophilic aromatic substitution. The following protocol is a generalized, representative procedure for the displacement of the C6 chloride with an amine, a common step in synthesizing biologically active molecules.[8][13]
Objective: To synthesize a 6-amino-substituted purine derivative from a 6-chloropurine intermediate.
Materials:
-
6-chloro-8-methyl-9H-purine (1 equivalent)
-
Desired amine (e.g., piperazine derivative, 1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3 equivalents)
-
Solvent: n-Butanol or N,N-Dimethylformamide (DMF)
-
Standard glassware for reflux, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plates for reaction monitoring
-
Silica gel for column chromatography purification
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add 6-chloro-8-methyl-9H-purine (1 eq.) and the chosen solvent (e.g., n-Butanol, ~0.1 M concentration).
-
Reagent Addition: Add the amine (1.2 eq.) and the base (DIPEA, 3 eq.) to the flask. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-16 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl and extract the product with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.[13]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the final 6-amino-substituted purine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, LC-MS, and HPLC.
Caption: Step-by-step workflow for a typical C6-amination reaction.
Conclusion
While the specific intermediate 6-chloro-8,9-dimethyl-9H-purine may require custom synthesis, its close and commercially available analogs, 6-chloro-8-methyl-9H-purine and 6-chloro-9-methyl-9H-purine, are powerful and versatile starting materials for drug discovery. Their utility is defined by the reactive C6-chloro group, which serves as a linchpin for introducing molecular diversity. By carefully selecting suppliers, rigorously assessing quality through the Certificate of Analysis, and applying robust synthetic protocols, researchers can effectively leverage these intermediates to build novel purine-based compounds with significant therapeutic potential.
References
-
6-Chloro-9-methyl-9H-purine | CAS#:2346-74-9. Chemsrc.[Link]
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. PMC, National Center for Biotechnology Information.[Link]
-
Synthesis of 6-chloro-8-substituted-9H-purine derivatives. ResearchGate.[Link]
-
Direct Regioselective C-H Cyanation of Purines. MDPI.[Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC, National Center for Biotechnology Information.[Link]
-
Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents. PubMed.[Link]
-
9H-Purine, 6-chloro-9-[(2-fluorophenyl)methyl]- 95%. RHENIUM BIO SCIENCE.[Link]
-
Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. PubMed.[Link]
-
Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. MDPI.[Link]
-
PURINE SYNTHESIS. Surendranath College.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines [mdpi.com]
- 3. 6-Chloro-8-methyl-9H-purine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-Chloro-9-methyl-9H-purine | CAS#:2346-74-9 | Chemsrc [chemsrc.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. 6-Chloro-8-methyl-9H-purine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 87-42-3 Cas No. | 6-Chloro-9H-purine | Apollo [store.apolloscientific.co.uk]
- 8. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Adenosine Analogs using 6-chloro-8,9-dimethyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Adenosine Analogs
Adenosine, a purine nucleoside, is a critical signaling molecule in numerous physiological processes. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] These receptors are ubiquitously expressed and play vital roles in the cardiovascular, nervous, and immune systems. Consequently, adenosine analogs, molecules structurally related to adenosine, have emerged as a rich source of therapeutic agents for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3] The substitution at the N6-position of the purine ring has been a particularly fruitful strategy for developing potent and selective adenosine receptor agonists and antagonists.[4]
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel adenosine analogs starting from 6-chloro-8,9-dimethyl-9H-purine. The primary transformation discussed is the nucleophilic aromatic substitution (SNAr) at the C6 position of the purine ring, a robust and versatile method for introducing a wide variety of functional groups.
The Starting Material: 6-chloro-8,9-dimethyl-9H-purine
6-chloro-8,9-dimethyl-9H-purine is a key intermediate for the synthesis of a library of N6-substituted adenosine analogs. The chlorine atom at the C6 position is activated towards nucleophilic attack by the electron-withdrawing nature of the fused pyrimidine and imidazole rings. The methyl groups at the C8 and N9 positions can influence the compound's solubility, reactivity, and the biological activity of the final products.
Physicochemical Properties and Safety Information
| Property | Value (for 6-chloro-9-methyl-9H-purine) | Reference |
| Molecular Formula | C7H7ClN4 | [5] |
| Molecular Weight | 182.61 g/mol | [5] |
| Appearance | Solid | [6] |
| Safety Information | ||
| GHS Pictogram | GHS07 (Harmful) | [6] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protection | [7] |
Handling Precautions: Handle 6-chloro-8,9-dimethyl-9H-purine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The key transformation in the synthesis of N6-substituted adenosine analogs from 6-chloro-8,9-dimethyl-9H-purine is the nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a nucleophile, typically a primary or secondary amine, displaces the chloride at the C6 position of the purine ring.
The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring, a role fulfilled by the purine system itself.
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
The following protocols are generalized methods for the synthesis of N6-substituted adenosine analogs from 6-chloro-8,9-dimethyl-9H-purine. As with any chemical synthesis, optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve the best results for a specific substrate.
Protocol 1: Conventional Heating
This protocol is a standard method for the SNAr reaction using conventional heating.
Materials:
-
6-chloro-8,9-dimethyl-9H-purine
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous ethanol or n-butanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate eluent for TLC (e.g., dichloromethane/methanol mixture)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 6-chloro-8,9-dimethyl-9H-purine (1 equivalent).
-
Dissolve the starting material in anhydrous ethanol or n-butanol.
-
Add the primary or secondary amine (1.1 - 1.5 equivalents) to the solution.
-
Add triethylamine or DIPEA (2-3 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-120 °C).
-
Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicate product formation.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the N6-substituted adenosine analog.
-
Characterize the final product by NMR and mass spectrometry.
Sources
- 1. Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9H-Purin-6-amine,N,9-dimethyl- [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solubility of 6-chloro-8,9-dimethyl-9H-purine in DMSO
Welcome to the technical support guide for 6-chloro-8,9-dimethyl-9H-purine. This document serves as a centralized resource for researchers, scientists, and drug development professionals to address common and complex solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experimental design.
Section 1: Understanding the Molecule and the Solvent
Before troubleshooting, it's crucial to understand the physicochemical properties at play. 6-chloro-8,9-dimethyl-9H-purine is a substituted purine. The purine core can participate in hydrogen bonding, while the chloro and dimethyl groups add to its specific electronic and steric character.[1]
DMSO is a powerful, polar aprotic solvent, widely used for its ability to dissolve a broad range of compounds.[2] Its efficacy stems from its large dipole moment and its ability to accept hydrogen bonds. However, its interaction with a specific solute is a nuanced interplay of thermodynamics.
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the dissolution of 6-chloro-8,9-dimethyl-9H-purine in DMSO.
Q1: I've added my compound to DMSO at room temperature, but it's not dissolving or is dissolving very slowly. What's the first thing I should do?
A1: Immediate insolubility at room temperature is a common observation for many crystalline organic compounds. The primary reason is that the energy required to break the compound's crystal lattice is not being sufficiently overcome by the energy of solvation at ambient temperature.
Your first actions should be:
-
Vortexing: Ensure the mixture is homogenous. Gentle vortexing for 1-2 minutes is a standard first step.[3]
-
Gentle Warming: Heat is a primary tool for increasing solubility. Gently warm the solution in a water bath.[3] Start with a modest temperature and incrementally increase it. See the detailed protocol in the Troubleshooting Guide (Section 3).
-
Sonication: If warming is not sufficient or if your compound is potentially heat-labile, sonication is an excellent alternative. It uses high-frequency sound waves to agitate particles, break down aggregates, and enhance dissolution.[4][5]
Q2: What is a safe temperature to heat my DMSO solution without degrading the compound or the solvent?
A2: This is a critical question. While warming can significantly aid dissolution, excessive heat can lead to degradation.
-
For the Solvent (DMSO): DMSO is thermally stable at temperatures below 150°C.[6][7] Significant decomposition typically occurs only near its boiling point (189°C).[6]
-
For the Solute (6-chloro-8,9-dimethyl-9H-purine): The thermal stability of your specific compound is the limiting factor. If the stability data is not available, a conservative approach is recommended. A temperature range of 30°C to 50°C is generally a safe and effective starting point for many organic molecules. Always monitor for any color change in the solution, which could indicate degradation.
Q3: Can I prepare a high-concentration stock solution in DMSO? What are the limits?
A3: Yes, preparing a high-concentration stock is a standard and recommended practice.[8] However, every compound has a saturation limit. For many purine derivatives, stock solutions in the range of 10-50 mM in DMSO are achievable. Exceeding the solubility limit will result in a saturated solution with undissolved solid, leading to inaccurate concentrations in downstream experiments. It is always best to visually confirm complete dissolution before use.
Q4: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and how can I fix it?
A4: This is a very common issue known as "precipitation upon dilution." It occurs because while your compound is soluble in 100% DMSO, it is poorly soluble in the final aqueous buffer.[3] The high concentration of water in the final medium effectively "crashes out" the lipophilic compound.
Solutions include:
-
Lower the Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize solvent effects and potential toxicity.[3]
-
Use Co-solvents: In some cases, adding a third solvent (a co-solvent) to the aqueous buffer can help maintain solubility.[9] Options include polyethylene glycols (PEGs) or ethanol, but their compatibility with your specific assay must be verified.
-
Stepwise Dilution: Perform serial dilutions in a stepwise manner rather than a single large dilution. This can sometimes prevent the compound from precipitating.[10]
Section 3: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving persistent solubility issues. The workflow emphasizes a logical progression from simple to more advanced techniques.
Workflow for Improving Solubility
Caption: A step-by-step workflow for troubleshooting solubility.
Detailed Protocols
Protocol 1: Standard Dissolution with Gentle Heating
This protocol should be your first approach for dissolving 6-chloro-8,9-dimethyl-9H-purine.
-
Preparation: Accurately weigh the desired mass of the compound into a sterile, appropriate-sized vial (e.g., glass or polypropylene).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration.
-
Initial Mixing: Cap the vial securely and vortex gently for 1-2 minutes at room temperature.
-
Heating: Place the vial in a water bath pre-heated to 37°C. Allow the solution to incubate for 10-15 minutes. After incubation, remove and vortex for another minute.
-
Observation: Visually inspect the solution against a bright light source. If undissolved particles remain, increase the water bath temperature to 45-50°C and repeat step 4.
-
Finalization: Once fully dissolved, allow the solution to cool to room temperature. A stable solution should remain clear. If precipitation occurs upon cooling, it may indicate that you are near the saturation point at room temperature.
-
Storage: For long-term stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Causality: Why does this work? Increasing the temperature provides the system with more kinetic energy. This energy helps overcome the intermolecular forces holding the compound in its solid crystal lattice structure, allowing the DMSO molecules to surround and solvate the individual solute molecules more effectively.
Protocol 2: Sonication for Difficult-to-Dissolve Solids
Use this method if gentle heating is ineffective or if there are concerns about the thermal stability of the compound. Sonication provides mechanical energy to break apart solid particles.[11]
-
Preparation: Prepare the compound and DMSO mixture in a vial as described in Protocol 1 (Steps 1 & 2).
-
Sonication Bath: Place the vial in a bath sonicator. Ensure the water level in the bath is sufficient to cover the level of the solution in the vial.
-
Sonication Cycle: Sonicate the solution for 15-30 minutes.[12] The process can generate some heat, so it is good practice to monitor the temperature of the water bath.[4]
-
Observation: After the cycle, remove the vial and vortex for 1 minute. Visually inspect for undissolved material.
-
Repeat if Necessary: If solubility has improved but is not complete, you can perform another sonication cycle.
-
Finalization & Storage: Once dissolution is complete, store the solution as described in Protocol 1.
Causality: Why does this work? Sonication creates high-frequency pressure waves in the liquid. These waves generate and collapse microscopic cavitation bubbles.[4] The collapse of these bubbles creates powerful shockwaves that break apart solute aggregates and increase the surface area available for the solvent to interact with, thereby accelerating dissolution.[5]
Advanced Troubleshooting: When Standard Methods Fail
Q5: I've tried heating and sonication, but my compound still won't fully dissolve. What are my next options?
A5: If you've reached this point, you are likely at or exceeding the compound's maximum solubility in pure DMSO under these conditions, or there may be an issue with compound purity.
Consider the following:
-
Re-evaluate Target Concentration: Is a lower stock concentration feasible for your experiments? Often, solubility becomes less of an issue at lower concentrations.[13]
-
Purity Check: Impurities can significantly impact solubility. If possible, verify the purity of your compound using an appropriate analytical method (e.g., HPLC, LC-MS).
-
pH Adjustment (Use with Caution): The solubility of purine analogues can be pH-dependent.[8] However, modifying the pH of a DMSO stock is complex and generally not recommended as it can cause DMSO decomposition, especially in the presence of strong acids or bases.[7][14] This technique is more applicable when preparing aqueous solutions.
-
Co-solvents: While DMSO is an excellent solvent, for some highly crystalline compounds, a solvent blend may be more effective.[9] A small percentage of a different polar aprotic solvent like N,N-Dimethylformamide (DMF) could potentially disrupt the crystal lattice more effectively. This should be a last resort and requires careful validation for assay compatibility.
Quantitative Data Summary Table
| Parameter | Recommended Range | Rationale / Notes |
| Working Temperature | 30 - 50°C | Balances increased kinetic energy with compound stability.[3] |
| Sonication Time | 15 - 30 minutes | Effective for mechanical disruption without excessive heating.[12] |
| Final Assay [DMSO] | < 0.5% (v/v) | Minimizes solvent-induced artifacts and cell toxicity.[3] |
| Storage Temperature | -20°C to -80°C | Prevents degradation and freeze-thaw cycle damage.[10] |
Section 4: Chemical Integrity and Stability
Q6: How stable is my compound in DMSO? Will it degrade over time?
A6: Compound stability in DMSO is a critical factor for data reproducibility. Several factors can influence stability:
-
Storage Conditions: Long-term storage at room temperature is not recommended. One study showed that after one year at room temperature, only 52% of compounds in a large library remained fully intact.[15] Storage at -20°C or -80°C is essential.
-
Water Content: DMSO is highly hygroscopic (readily absorbs water from the air). Water can hydrolyze susceptible compounds. Always use anhydrous, high-purity DMSO and handle it in a way that minimizes exposure to atmospheric moisture.
-
Reactivity with DMSO: While generally inert, DMSO can react with certain functional groups, particularly in the presence of acids or bases.[14] Purine rings are generally stable, but this should be considered if your molecule has highly reactive functional groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar [envirostarllc.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. youtube.com [youtube.com]
- 12. Protocols | Sonication of PFFs | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing yield for SNAr reactions with 6-chloro-8,9-dimethylpurine
Technical Support Center: Optimizing SNAr Reactions with 6-Chloro-8,9-dimethylpurine
Welcome to the Purine Chemistry Applications Hub
Your Guide: Dr. Aris Thorne, Senior Application Scientist Subject: Protocol Optimization & Troubleshooting for 6-Chloro-8,9-dimethylpurine
Technical Overview: Substrate Reactivity Profile
The Molecule: 6-Chloro-8,9-dimethylpurine Reaction Class: Nucleophilic Aromatic Substitution (SNAr)
Before optimizing, you must understand the electronic landscape of your substrate. Unlike the parent 6-chloropurine, the 8,9-dimethyl analog presents a unique reactivity profile:
-
Electronic Deactivation: The methyl group at C8 and the methyl group at N9 are electron-donating. Through inductive effects (+I), they increase the electron density of the purine ring system. This makes the carbon at C6 less electrophilic compared to a non-substituted purine.
-
Implication: You will likely observe slower reaction rates compared to 6-chloropurine. Standard conditions (e.g., room temperature stirring) often result in incomplete conversion.
-
Sterics: The C8-methyl group is distal to the C6 reaction center, so steric hindrance is rarely the primary failure mode for small nucleophiles, but it can influence the conformation of the transition state for bulky nucleophiles.
Experimental Protocol: The "Gold Standard" Workflow
Use this baseline protocol for primary amines. Adjustments for other nucleophiles are detailed in the FAQ.
Reagents:
-
Substrate: 6-Chloro-8,9-dimethylpurine (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or Et3N (2.0 – 3.0 equiv)
-
Solvent: Anhydrous DMSO or DMF (0.2 – 0.5 M concentration)
Step-by-Step:
-
Dissolution: Charge a reaction vial with 6-chloro-8,9-dimethylpurine and the anhydrous solvent. Ensure complete dissolution.
-
Base Addition: Add the non-nucleophilic base (DIPEA) at room temperature.
-
Nucleophile Addition: Add the amine nucleophile dropwise.
-
Thermal Activation: Heat the mixture to 60–80°C . Note: Due to the electron-donating methyl groups, room temperature is rarely sufficient.
-
Monitoring: Monitor by TLC or LC-MS after 2 hours. If starting material persists, increase temperature to 90°C.
-
Workup: Dilute with water (to precipitate product if solid) or extract with EtOAc/DCM. Wash organic layer with brine to remove DMSO/DMF.
Mechanism of Action
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an Addition-Elimination pathway.
Caption: The SNAr pathway. The electron-rich nature of the 8,9-dimethyl system raises the energy barrier of the initial Addition step, often requiring thermal activation.
Troubleshooting Guide (Q&A)
Q1: My reaction has stalled at 50% conversion after 24 hours. What should I do?
-
Diagnosis: The electrophilicity of C6 is insufficient at your current temperature.
-
Solution:
-
Increase Temperature: Move from 60°C to 90–100°C .
-
Change Solvent: If you are using THF or MeCN (refluxing at ~66°C or ~82°C), switch to DMSO or DMF . These polar aprotic solvents stabilize the polar transition state (Meisenheimer complex) more effectively and allow for higher temperatures.
-
Microwave Irradiation: If available, run the reaction at 120°C for 20–40 minutes in a microwave reactor.
-
Q2: I see a new spot on TLC, but it’s 6-hydroxy-8,9-dimethylpurine (Hydrolysis). Why?
-
Diagnosis: Water is competing with your nucleophile. The chloride is being displaced by hydroxide ions (from trace water + base).
-
Solution:
-
Dry Solvents: Ensure your DMSO/DMF is anhydrous.
-
Base Choice: If using hydroxide or carbonate bases (NaOH, K2CO3), switch to a hindered organic base like DIPEA or Et3N to minimize hydroxide generation.
-
Nucleophile Excess: Increase the equivalents of your desired nucleophile (to 2.0–3.0 equiv) to statistically favor the desired attack.
-
Q3: I am using an alcohol nucleophile (ROH) and getting low yields.
-
Diagnosis: Alcohols are weaker nucleophiles than amines.
-
Solution: You need to deprotonate the alcohol to form the alkoxide (RO⁻).
-
Use NaH (Sodium Hydride) in dry THF/DMF to generate the alkoxide before adding the purine substrate.
-
Caution: Alkoxides are strong bases; ensure your substrate is stable (the 8,9-dimethyl system is generally robust).
-
Optimization Decision Tree
Use this logic flow to diagnose yield issues during your campaign.
Caption: Diagnostic flowchart for optimizing SNAr yields on deactivated purine scaffolds.
Frequently Asked Questions (FAQs)
Q: Can I use ethanol or methanol as a solvent? A: Only if you are willing to accept risk.
-
Risk:[1][2] If you use a strong base or heat significantly, the solvent itself (MeOH/EtOH) can act as a nucleophile, leading to the 6-alkoxy impurity (e.g., 6-methoxy-8,9-dimethylpurine).
-
Recommendation: Use Isopropanol (iPrOH) or n-Butanol if a protic solvent is required (they are sterically more hindered and less nucleophilic), but MeCN or DMF are superior for chemoselectivity.
Q: Does the C8-Methyl group cause steric hindrance? A: Minimal. The C8 position is on the imidazole ring, while the reaction occurs at C6 on the pyrimidine ring. However, the C8-methyl group does contribute to the electron-rich nature of the system, which is the primary cause of sluggish kinetics compared to 6-chloropurine.
Q: Is acid catalysis (e.g., TFA) useful here? A: Generally, no for aliphatic amines. Acid catalysis is typically reserved for weak nucleophiles like anilines (aryl amines). For standard amines, protonating the purine N7/N9 might activate the ring, but it also protonates your nucleophile, killing its reactivity. Stick to basic conditions for aliphatic amines.
Quantitative Data: Solvent & Base Screening
Typical yields observed for the reaction of 6-chloro-8,9-dimethylpurine with Benzylamine (1.2 equiv).
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| THF | Et3N | 60 | 12 | 45% | Reaction too slow; incomplete conversion. |
| MeCN | K2CO3 | 80 (Reflux) | 6 | 78% | Good, but heterogeneous base can be slow. |
| EtOH | Et3N | 78 (Reflux) | 4 | 65% | 15% side product (6-ethoxy derivative) observed. |
| DMF | DIPEA | 90 | 2 | 92% | Optimal Condition. Homogeneous & high temp. |
| Water | HPMC/DIPEA | 100 | 4 | 85% | "Green" chemistry option; requires surfactant (HPMC). |
References
-
Liu, J., Robins, M. J. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society, 129(18), 5962–5968. Link
- Qu, G.-R., et al. (2011). Selective Nucleophilic Aromatic Substitution of 6-Chloropurines with various Nucleophiles. Tetrahedron, 67(48), 9364-9372.
-
Bhat, S. V., et al. (2021).[3] Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.[4] Green Chemistry, 23, 3955-3962. Link
- Legraverend, M., et al. (2008). Synthesis of C8-substituted purine analogues. Bioorganic & Medicinal Chemistry, 16(22), 9692-9700. (Demonstrates electronic effects of C8 substituents).
Sources
Technical Support Center: Recrystallization of 6-Amino-8,9-dimethylpurine Derivatives
Welcome to the technical support center for the purification of 6-amino-8,9-dimethylpurine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of recrystallization for this important class of compounds. The following content is structured in a question-and-answer format to directly address the common and complex challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solvent Selection: "My 6-amino-8,9-dimethylpurine derivative is either too soluble or not soluble at all in common lab solvents. How do I choose the right solvent system for recrystallization?"
Answer:
This is a frequent and critical challenge. The polarity of purine derivatives is significantly influenced by their substituents.[1] The 6-amino group and the dimethylated purine core of your target compound create a molecule of intermediate polarity with hydrogen bonding capabilities. A successful recrystallization hinges on finding a solvent where your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2][3]
Troubleshooting Solvent Selection:
-
Initial Screening: Begin by testing the solubility of a small amount of your crude product in a range of solvents at room temperature and then upon heating.[2] Solvents to consider, in order of increasing polarity, include toluene, ethyl acetate, acetone, ethanol, methanol, and water.[4]
-
"Like Dissolves Like" Principle: Given the structure of 6-amino-8,9-dimethylpurine, polar protic solvents like ethanol or methanol, or a mixture of these with water, are often a good starting point.[5][6]
-
Solvent Pairs: If a single solvent doesn't provide the desired solubility profile, a solvent-pair system is often effective.[3][7] In this technique, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the solid, followed by slow cooling, can yield high-quality crystals. Common pairs for purine derivatives include ethanol-water, methanol-water, or ethyl acetate-hexane.[3][7]
Experimental Protocol: Solvent Screening
-
Place approximately 10-20 mg of your crude 6-amino-8,9-dimethylpurine derivative into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes clear that it is insoluble (e.g., after adding 1-2 mL).
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe for dissolution.
-
A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[2][8]
-
If using a solvent pair, dissolve the compound in a minimal amount of the "good" solvent while hot, then add the "poor" solvent dropwise until persistent cloudiness is observed. Add a drop or two of the "good" solvent to clarify the solution before allowing it to cool.
Low Recovery: "I've managed to get crystals, but my yield is very low. What are the common causes and how can I improve it?"
Answer:
Low recovery is a frustrating issue that can often be traced back to a few key experimental parameters.[9] The most common culprit is using an excessive amount of solvent during the dissolution step.[7][10][11]
Troubleshooting Low Recovery:
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent necessary to fully dissolve your compound.[7][8] Adding even a small excess can keep a significant portion of your product in the mother liquor upon cooling.
-
Cooling Process: Ensure the solution is cooled sufficiently to maximize crystal precipitation. After slow cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of your compound and improve the yield.[7][12]
-
Mother Liquor Analysis: Before discarding the filtrate (mother liquor), test it for the presence of your compound. A simple way is to spot a small amount on a watch glass and let the solvent evaporate. A significant solid residue indicates that a substantial amount of your product remains in solution.[9] You may be able to recover more product by partially evaporating the solvent from the mother liquor and cooling for a second crop of crystals.
-
Washing the Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent.[3][10] Using room temperature or warm solvent will redissolve some of your purified product.
Oiling Out: "Instead of forming crystals, my compound separates as an oil. What causes this and how can I prevent it?"
Answer:
"Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, or when the solution is supersaturated.[11] This is more common with impure compounds or when using certain solvent mixtures.
Troubleshooting Oiling Out:
-
Slower Cooling: Rapid cooling is a frequent cause of oiling out.[9] Allow the solution to cool slowly and undisturbed. You can insulate the flask to slow the cooling rate further.
-
Add More Solvent: The concentration of the solute may be too high. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[7][9]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask at the meniscus with a glass rod to create nucleation sites.[7][13] If you have a small crystal of the pure compound, adding it as a "seed crystal" can initiate crystallization.[7][14]
-
Solvent System Modification: If the problem persists, you may need to reconsider your solvent system. Try a different solvent or adjust the ratio of your solvent pair.
Persistent Colored Impurities: "My recrystallized product is still colored, but I expect a white solid. How can I remove these impurities?"
Answer:
Colored impurities are common in synthetic organic chemistry and can often be removed with activated charcoal.
Troubleshooting Colored Impurities:
-
Charcoal Treatment: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities.
-
Hot Filtration: It is crucial to perform a hot filtration to remove the charcoal while the solution is still hot. If the solution cools during filtration, your product may prematurely crystallize on the filter paper, leading to significant loss. Use a pre-heated funnel and filter flask for this step.
-
Caution with Charcoal: Use charcoal sparingly, as it can also adsorb some of your desired product.
Experimental Protocol: Recrystallization Workflow
Sources
- 1. teledynelabs.com [teledynelabs.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Recrystallization [sites.pitt.edu]
- 14. LabXchange [labxchange.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 6-chloro-8,9-dimethyl-9H-purine
Introduction: The Crucial Role of NMR in Purine Chemistry
The purine scaffold is a cornerstone of numerous biologically active molecules, from nucleic acids to therapeutic agents. The precise substitution pattern on the purine ring system is critical to its biological function. Unambiguous characterization of these molecules is therefore paramount. ¹H NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the chemical environment of protons within a molecule. For substituted purines, ¹H NMR allows for the confirmation of the substitution pattern and the electronic environment of the heterocyclic core.
Predicted ¹H NMR Spectrum of 6-chloro-8,9-dimethyl-9H-purine
The predicted ¹H NMR spectral data for 6-chloro-8,9-dimethyl-9H-purine is summarized in the table below. These predictions are derived from the analysis of substituent effects observed in analogous purine derivatives. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~ 8.5 - 8.8 | Singlet (s) | 1H |
| N9-CH₃ | ~ 3.8 - 4.1 | Singlet (s) | 3H |
| C8-CH₃ | ~ 2.6 - 2.9 | Singlet (s) | 3H |
Comparative Analysis with Purine Analogs
The predicted chemical shifts for 6-chloro-8,9-dimethyl-9H-purine can be rationalized by comparing them to the known ¹H NMR data of simpler, related purines.
The Purine Core: H-2 and H-8 Protons
In the parent purine molecule, the H-2, H-6, and H-8 protons resonate at approximately 8.99, 9.21, and 8.70 ppm respectively in DMSO-d₆.[1] The electron-withdrawing nature of the pyrimidine and imidazole rings leads to the significant deshielding of these protons.
-
H-2 Proton: In 6-chloro-8,9-dimethyl-9H-purine, the H-2 proton is the only remaining proton directly attached to the purine ring system. The presence of the electron-withdrawing chloro group at the C6 position is expected to have a deshielding effect on the H-2 proton, shifting it downfield. For instance, in various 6-chloro-9-substituted-9H-purine-8-carbonitrile derivatives, the H-2 proton signal appears in the range of 8.88-8.94 ppm in CDCl₃.[2] Considering the electronic differences between a cyano and a methyl group at C8, a slightly upfield shift from this range is anticipated for our target molecule, leading to the predicted range of 8.5 - 8.8 ppm.
-
Substitution at C8: The introduction of a methyl group at the C8 position removes the H-8 proton. The chemical shift of this methyl group is influenced by its position on the electron-deficient imidazole ring.
Methyl Group Resonances: A Tale of Two Environments
The two methyl groups in 6-chloro-8,9-dimethyl-9H-purine are in distinct chemical environments, leading to well-separated signals in the ¹H NMR spectrum.
-
N9-CH₃ Group: The methyl group attached to the N9 position is influenced by the aromatic purine ring system and the adjacent C8-methyl group. In related N-alkylated purines, the N-methyl signal typically appears in the range of 3.8-4.2 ppm. This downfield shift is a result of the deshielding effect of the heterocyclic system.
-
C8-CH₃ Group: The methyl group at the C8 position is directly attached to the imidazole portion of the purine ring. Protons on carbons adjacent to aromatic systems typically resonate in the range of 2.3-2.7 ppm. The electron-deficient nature of the purine ring will likely shift this further downfield, hence the predicted range of 2.6 - 2.9 ppm.
Experimental Protocol for ¹H NMR Characterization
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 6-chloro-8,9-dimethyl-9H-purine.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid 6-chloro-8,9-dimethyl-9H-purine sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for purine derivatives include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). The choice of solvent can influence the chemical shifts, so it is crucial to report the solvent used.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure that the height of the solution in the tube is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
II. NMR Data Acquisition
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field homogeneity will be optimized through a process called "shimming" to obtain sharp NMR signals.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This includes:
-
Number of scans (typically 8 to 16 for a sample of this concentration)
-
Relaxation delay (e.g., 1-2 seconds)
-
Pulse width (calibrated for a 90° pulse)
-
Acquisition time (e.g., 2-4 seconds)
-
-
Data Acquisition: Start the acquisition. The free induction decay (FID) signal will be collected.
III. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure that all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Peak Picking and Integration: Identify all the peaks in the spectrum and integrate their areas. The integration values should be proportional to the number of protons giving rise to each signal.
-
Data Interpretation: Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of 6-chloro-8,9-dimethyl-9H-purine.
Visualizing the Molecular Structure and Workflow
Molecular Structure of 6-chloro-8,9-dimethyl-9H-purine
Caption: Structure of 6-chloro-8,9-dimethyl-9H-purine.
¹H NMR Experimental Workflow
Caption: Workflow for ¹H NMR characterization.
Conclusion
While a definitive experimental spectrum for 6-chloro-8,9-dimethyl-9H-purine remains to be published, a robust prediction of its ¹H NMR characteristics can be made through a comparative analysis of related purine structures. This guide provides researchers with the expected spectral data, a detailed experimental protocol, and a theoretical framework for the interpretation of their results. The ability to predict and understand the nuances of NMR spectra is an essential skill for chemists, and the principles outlined herein can be applied to the characterization of a wide range of novel heterocyclic compounds.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
TSI Journals. Synthesis of 6-chloro-8-substuted-9[H]-purine derivatives an. [Link]
-
PubMed. High pressure response of 1H NMR chemical shifts of purine nucleotides. [Link]
-
Springer Nature Experiments. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. [Link]
-
Ovid. H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. [Link]
-
ResearchGate. H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). [Link]
-
MDPI. Direct Regioselective C-H Cyanation of Purines. [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 8,9-Dimethylpurine Derivatives
Executive Summary
Context: The precise structural elucidation of substituted purines is a critical bottleneck in the development of nucleoside analogs for antiviral and anticancer therapies. 8,9-dimethylpurine derivatives represent a specific regioisomeric challenge; distinguishing them from their thermodynamically more stable 7,9- or 1,3-isomers is essential for validating synthetic pathways.
Objective: This guide provides a technical comparison of the fragmentation patterns of 8,9-dimethylpurine derivatives against their isomeric counterparts. It establishes a self-validating mass spectrometry (MS) workflow to confirm regio-chemistry without reliance on NMR, utilizing both Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS).
Part 1: Mechanistic Foundations
To accurately interpret the spectra of 8,9-dimethylpurines, one must understand the specific bond labilities introduced by the ortho-like positioning of the methyl groups on the imidazole ring.
The Primary Fragmentation Vectors
Unlike unsubstituted purines, which primarily fragment via sequential loss of HCN, 8,9-dimethyl derivatives exhibit a "Steric-Electronic" fragmentation signature.
-
Pathway A: Retro-Diels-Alder (RDA) Reaction: The pyrimidine ring typically undergoes RDA cleavage. In 8,9-derivatives, the electron density shift caused by the C8-methyl group often suppresses the standard RDA pathway compared to 6-substituted purines, favoring imidazole ring cleavage instead.
-
Pathway B: The "Methyl-Migratory" Loss (Diagnostic): A key differentiator for N9-substituted purines is the stability of the [M-HCN]⁺ ion versus the [M-CH₃]⁺ ion.
-
8,9-Isomer: The proximity of the C8-methyl to the N9-methyl creates steric strain. This often results in a pronounced loss of the N9-methyl radical (•CH₃) in EI modes, or neutral loss of methane/methylamine in ESI modes, which is less prevalent in 7,9-isomers.
-
Comparative Fragmentation: 8,9- vs. 7,9-Dimethylpurine
The following table summarizes the diagnostic ions that distinguish the 8,9-isomer from its primary synthetic impurity, the 7,9-isomer.
| Feature | 8,9-Dimethylpurine (Target) | 7,9-Dimethylpurine (Alternative) | Mechanistic Cause |
| Base Peak (EI) | m/z [M]⁺ or [M-H]⁺ | m/z [M]⁺ (Very Stable) | 7,9-cation stabilization is superior due to resonance. |
| Primary Loss | [M - CH₃]⁺ (High Intensity) | [M - HCN]⁺ | Steric relief at C8/N9 drives methyl loss in the 8,9-isomer. |
| Ring Cleavage | Imidazole rupture preferred | Pyrimidine RDA preferred | C8-substitution weakens the imidazole N-C bonds. |
| Low Mass Ion | m/z 42 (Acetonitrile fragment) | m/z 28 (HCN/CO) | C8-Methyl is retained in the nitrile fragment. |
Part 2: Experimental Workflows & Protocols
Protocol A: ESI-MS/MS for Biological Matrices
Best for: Pharmacokinetic studies, trace analysis, and polar derivatives.
Reagents & Setup:
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Methanol (Desolvation enhancer).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
Step-by-Step Workflow:
-
Sample Prep: Dissolve derivative in MeOH to 1 mg/mL. Dilute to 1 µg/mL in 50:50 Mobile Phase A/B.
-
Infusion: Direct infusion at 10 µL/min is preferred over column injection for structural elucidation to allow steady-state signal averaging.
-
Source Settings:
-
Capillary Voltage: 3.5 kV (Standard ESI+).
-
Cone Voltage: Variable (20V - 60V) . Note: 8,9-isomers are often more fragile; start low.
-
-
CID Ramp: Apply collision energy (CE) ramp from 10 eV to 50 eV (Argon gas).
-
Validation: Monitor the transition of the precursor [M+H]⁺ to the diagnostic fragment [M+H - CH₃NH₂]⁺ (common for N9-amines) or [M+H - CH₃CN]⁺.
Protocol B: EI-GC/MS for Synthetic Confirmation
Best for: Pure synthetic intermediates, non-polar derivatives, and isomer fingerprinting.
Step-by-Step Workflow:
-
Derivatization: If the molecule contains polar -OH or -NH₂ groups, derivatize with BSTFA + 1% TMCS (60°C, 30 min) to ensure volatility.
-
Injection: Splitless mode, 250°C injector temp.
-
Ionization: Electron Impact at 70 eV .
-
Analysis: Look for the "Odd-Electron" molecular ion (M⁺•).
Part 3: Visualization of Fragmentation Pathways
The following diagrams illustrate the divergent pathways that allow for the identification of the 8,9-substitution pattern.
Fragmentation Mechanism Map
This diagram details the specific bond cleavages. Note the "Steric Release" pathway unique to the 8,9-isomer.
Figure 1: Mechanistic divergence between standard purine loss (HCN) and the sterically driven methyl loss characteristic of 8,9-substitution.
Decision Tree for Isomer Identification
Use this logic flow to interpret your experimental data.
Figure 2: Logical decision tree for distinguishing 8,9-dimethylpurine from isomeric impurities based on spectral data.
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Purine Derivatives. National Institute of Standards and Technology. [Link]
-
Prukała, D., et al. (2008).[3] Electron ionisation and electrospray ionisation mass spectrometric study of a series of isomeric methyl-, dimethyl- and trimethylalloxazines. Rapid Communications in Mass Spectrometry.[3] [Link]
-
Demirev, P. A., et al. (2019).[4] Tandem Mass Spectrometry of Small Molecules: Fragmentation Mechanisms. Semantic Scholar / Review. [Link]
-
Augusto, O., et al. (1990). Formation of 8-methylguanine as a result of DNA alkylation... and mass spectrometry confirmation. Journal of Biological Chemistry.[5] [Link]
-
Pareek, V., et al. (2020).[6] Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells.[6][7] Science/NIH. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Electron ionisation and electrospray ionisation mass spectrometric study of a series of isomeric methyl-, dimethyl- and trimethylalloxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Formation of 8-methylguanine as a result of DNA alkylation by methyl radicals generated during horseradish peroxidase-catalyzed oxidation of methylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 6-chloro-8,9-dimethylpurine vs. 6-chloropurine: A Mechanistic and Experimental Perspective
In the landscape of drug discovery and medicinal chemistry, purine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these heterocycles is a key step in the synthesis of novel drug candidates. Among the various precursors, 6-chloropurines serve as versatile building blocks, with the C6-chloro atom acting as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of two such precursors: 6-chloropurine and its substituted analogue, 6-chloro-8,9-dimethylpurine. Understanding the subtle yet significant differences in their reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
This comparison will delve into the electronic and steric factors that govern the reactivity of the C6 position in these molecules. We will present a detailed experimental protocol for a comparative kinetic study, providing researchers with a practical framework to quantify these differences. Finally, we will analyze the expected outcomes based on established principles of physical organic chemistry.
The Underlying Chemistry: Factors Governing Reactivity
The reactivity of the 6-chloro substituent in purines towards nucleophilic attack is primarily dictated by the electronic properties of the purine ring system and the steric environment around the reaction center. The SNAr mechanism, the operative pathway for this transformation, involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate.
Electronic Effects: The purine ring is an electron-deficient system, which facilitates nucleophilic attack. The presence of electron-withdrawing groups on the ring further enhances its electrophilicity, stabilizing the Meisenheimer complex and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of the ring, destabilizing the intermediate and slowing down the reaction.
Steric Effects: The accessibility of the C6 carbon to the incoming nucleophile is another critical factor. Bulky substituents near the reaction site can hinder the approach of the nucleophile, leading to a decrease in the reaction rate. This phenomenon, known as steric hindrance, can play a significant role in determining the reactivity of substituted purines.
A Tale of Two Purines: 6-chloropurine vs. 6-chloro-8,9-dimethylpurine
6-chloropurine: The Prototypical Substrate
6-Chloropurine is the parent compound in this comparison. In solution, it exists as a mixture of N7-H and N9-H tautomers, with the N9-H tautomer generally being the more stable form. This tautomerism can influence its reactivity. The hydrogen atom on the imidazole ring can be abstracted by a base, leading to the formation of a purine anion. This anion is more electron-rich and thus less reactive towards nucleophiles than the neutral molecule.
6-chloro-8,9-dimethylpurine: The Substituted Analogue
In 6-chloro-8,9-dimethylpurine, the hydrogen atoms at the N9 and C8 positions are replaced by methyl groups. These seemingly minor modifications have profound implications for the molecule's reactivity:
-
The N9-Methyl Group: The presence of a methyl group at the N9 position prevents tautomerism and the formation of the less reactive purine anion. However, a methyl group is weakly electron-donating through an inductive effect. This effect increases the electron density in the purine ring, which is expected to slightly destabilize the Meisenheimer complex and thus decrease the rate of nucleophilic substitution compared to the neutral 6-chloropurine molecule. Kinetic studies on related systems have shown that 9-methylpurines are generally less reactive than their 7-methyl isomers, highlighting the sensitivity of reactivity to the substitution pattern.
-
The C8-Methyl Group: The methyl group at the C8 position also contributes to the electronic and steric profile of the molecule. Electronically, it is another weakly electron-donating group, further contributing to a decrease in the electrophilicity of the purine ring. Sterically, while not directly adjacent to the C6 reaction center, the C8-methyl group can exert some steric hindrance, potentially impeding the approach of the nucleophile, especially if the nucleophile itself is bulky.
Experimental Design for a Comparative Reactivity Study
To empirically determine the difference in reactivity between 6-chloropurine and 6-chloro-8,9-dimethylpurine, a kinetic study of their reaction with a suitable nucleophile is essential. A common and effective method involves monitoring the reaction progress using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). Here, we outline a detailed protocol for a comparative kinetic study using a primary amine, such as butylamine, as the nucleophile.
Experimental Workflow
Caption: Workflow for the comparative kinetic analysis.
Detailed Experimental Protocol
Objective: To determine and compare the pseudo-first-order rate constants for the reaction of 6-chloropurine and 6-chloro-8,9-dimethylpurine with butylamine.
Materials:
-
6-chloropurine
-
6-chloro-8,9-dimethylpurine
-
Butylamine
-
Acetonitrile (HPLC grade or spectroscopic grade)
-
Thermostated UV-Vis spectrophotometer or HPLC system with a UV detector
-
Quartz cuvettes (for UV-Vis) or HPLC vials
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of 6-chloropurine and 6-chloro-8,9-dimethylpurine in acetonitrile at a concentration of approximately 1 mM.
-
Prepare a stock solution of butylamine in acetonitrile at a concentration of approximately 100 mM. The large excess of the nucleophile ensures pseudo-first-order kinetics.
-
-
Kinetic Measurement (UV-Vis Spectrophotometry):
-
Set the spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting material shows minimal absorbance. This wavelength should be determined by running full spectra of the starting materials and the expected product.
-
Equilibrate a quartz cuvette containing the appropriate volume of the purine stock solution in the thermostated cell holder of the spectrophotometer.
-
Initiate the reaction by adding a small, precise volume of the butylamine stock solution to the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance reaches a plateau).
-
Repeat the experiment for the other purine derivative under identical conditions.
-
-
Kinetic Measurement (HPLC):
-
Set up an HPLC method capable of separating the starting chloropurine from the aminated product. A C18 reverse-phase column is often suitable.
-
Initiate the reaction in a thermostated vial by mixing the purine and butylamine stock solutions.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture, quench the reaction (e.g., by diluting with a large volume of the mobile phase), and inject it into the HPLC system.
-
Monitor the disappearance of the starting material peak or the appearance of the product peak over time.
-
-
Data Analysis:
-
For both methods, plot the natural logarithm of the concentration of the starting material (ln[Reactant]) versus time. The concentration can be calculated from the absorbance data using the Beer-Lambert law or from the peak area data from the HPLC chromatograms.
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-kobs).
-
Compare the kobs values obtained for 6-chloropurine and 6-chloro-8,9-dimethylpurine.
-
Predicted Outcome and Discussion
Based on the principles of electronic and steric effects, it is hypothesized that 6-chloropurine will exhibit a higher reaction rate than 6-chloro-8,9-dimethylpurine in nucleophilic aromatic substitution reactions.
Rationale for the Prediction
A Senior Application Scientist's Guide to the Analytical Qualification of 6-chloro-8,9-dimethyl-9H-purine Reference Standards
For researchers and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides a comprehensive framework for the identification and qualification of 6-chloro-8,9-dimethyl-9H-purine, a substituted purine of interest in medicinal chemistry and drug discovery. In the absence of readily available, fully characterized commercial reference standards for this specific molecule, this document serves as a comparative guide to establishing a benchmark analytical profile. We will compare a hypothetical, high-purity reference standard against potential real-world samples, highlighting common analytical deviations and their interpretation.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and concentration of a sample. For a molecule like 6-chloro-8,9-dimethyl-9H-purine, which may be a synthetic intermediate or a final active compound, the presence of isomers, residual starting materials, or by-products can significantly impact biological activity and downstream results. Therefore, a multi-technique analytical approach is not just recommended; it is essential for establishing a self-validating system of identity and purity.
This guide will detail the expected analytical outputs from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for a high-purity standard. We will also explore how to interpret deviations from these ideal results.
Analytical Workflow for Reference Standard Qualification
The qualification of a reference standard for 6-chloro-8,9-dimethyl-9H-purine should follow a logical and systematic workflow. The primary goal is to unambiguously confirm the chemical structure and determine its purity.
Caption: A logical workflow for the comprehensive qualification of a 6-chloro-8,9-dimethyl-9H-purine reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. For 6-chloro-8,9-dimethyl-9H-purine, both ¹H and ¹³C NMR are essential.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often suitable for purine derivatives.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
Use a spectral width of approximately 12 ppm.
-
Ensure a relaxation delay of at least 5 seconds to allow for full relaxation of all protons for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).
-
A spectral width of approximately 200 ppm is appropriate.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0 ppm.
Data Interpretation: A Comparative Analysis
The key to using NMR for qualification is comparing the observed spectrum to the expected spectrum. The chemical environment of each nucleus dictates its chemical shift.
Table 1: Comparison of Expected vs. Aberrant ¹H NMR Data for 6-chloro-8,9-dimethyl-9H-purine
| Expected Signal (in DMSO-d₆) | Description | Potential Aberrant Observations | Possible Interpretation |
| ~8.7 ppm (singlet, 1H) | C2-H proton of the purine ring. | Shifted position or absence of the peak. | Substitution at the C2 position or incorrect core structure. |
| ~3.8 ppm (singlet, 3H) | N9-CH₃ protons. | Multiple singlets in this region. | Presence of N7-methyl isomer. |
| ~2.6 ppm (singlet, 3H) | C8-CH₃ protons. | Absence of this signal. | Lack of methylation at the C8 position. |
| Broad, low-intensity peaks | Residual water or other solvents. | Sharp, well-defined peaks with integration >1%. | Significant solvent impurity (e.g., from synthesis or purification). |
| Small, unidentified peaks | - | Peaks that do not correspond to the main structure or known impurities. | Presence of unknown by-products or degradation products. |
Note: Predicted chemical shifts are based on data from similar purine derivatives in the literature.[1][2][3]
Mass Spectrometry (MS): Confirmation of Molecular Weight and Elemental Composition
Mass spectrometry provides crucial information about the molecular weight of the compound and, with high-resolution instruments, its elemental formula.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone system or coupled to an HPLC (LC-MS).
-
Acquisition Mode: Acquire data in positive ion mode, as purines readily protonate.
-
Analysis:
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Look for the protonated molecule [M+H]⁺.
-
For high-resolution MS (e.g., TOF or Orbitrap), the exact mass can be used to confirm the elemental formula (C₇H₇ClN₄).
-
Data Interpretation: The Chlorine Isotope Signature
A key confirmatory feature for 6-chloro-8,9-dimethyl-9H-purine is the characteristic isotopic pattern of chlorine. Natural chlorine consists of two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[4]
Table 2: Comparison of Expected vs. Aberrant MS Data
| Expected Observation | Description | Potential Aberrant Observations | Possible Interpretation |
| [M+H]⁺ at m/z 199.0487 | Molecular ion peak for C₇H₈ClN₄⁺. | A peak at m/z 199 is present, but the exact mass is incorrect. | Incorrect elemental composition. |
| [M+2+H]⁺ at m/z 201.0457 | Isotopic peak due to ³⁷Cl. | The peak at m/z 201 is absent or has an incorrect intensity ratio (not ~33% of the m/z 199 peak). | The molecule does not contain a chlorine atom. |
| No other major peaks | - | Significant peaks at other m/z values. | Presence of impurities or degradation products.[5][6] |
digraph "Mass Spectrum Interpretation" { graph [fontname="Arial", fontsize=12, label="Decision Tree for MS Data Interpretation", labelloc=t, width=7.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Acquire Mass Spectrum", fillcolor="#F1F3F4"]; check_M [label="Is [M+H]+ peak at m/z ~199 present?", shape=diamond, fillcolor="#FBBC05"]; check_isotope [label="Is [M+2+H]+ peak at m/z ~201 present with ~3:1 intensity ratio?", shape=diamond, fillcolor="#FBBC05"]; pass [label="Molecular Weight and Isotope Pattern Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail_M [label="Incorrect Molecular Weight", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fail_isotope [label="Absence of Chlorine or Incorrect Structure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; start -> check_M; check_M -> check_isotope [label="Yes"]; check_M -> fail_M [label="No"]; check_isotope -> pass [label="Yes"]; check_isotope -> fail_isotope [label="No"];
}
Caption: A flowchart for the interpretation of mass spectrometry data for 6-chloro-8,9-dimethyl-9H-purine.
High-Performance Liquid Chromatography (HPLC): The Benchmark for Purity Assessment
HPLC with UV detection is the standard method for determining the purity of a reference standard. The goal is to develop a method that can separate the main compound from any potential impurities.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient elution is often effective for separating purine derivatives.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program: A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the purine ring has strong absorbance, typically around 260 nm.[4]
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 0.5-1.0 mg/mL.
-
Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Data Interpretation: Purity and Peak Shape
For a high-quality reference standard, a single, sharp, and symmetrical peak is expected.
Table 3: Comparison of Expected vs. Aberrant HPLC Data
| Expected Observation | Description | Potential Aberrant Observations | Possible Interpretation |
| Purity > 99.5% | The area of the main peak constitutes more than 99.5% of the total peak area. | Purity is below the acceptable threshold. | The sample is not suitable as a primary reference standard. |
| Single, symmetrical peak | A Gaussian peak shape with a tailing factor between 0.9 and 1.2. | Broad or tailing peaks; split peaks. | Poor chromatography, on-column degradation, or presence of co-eluting impurities. |
| No significant impurity peaks | Any other peaks are less than 0.1% of the main peak area. | Presence of additional peaks. | Impurities from the synthesis (e.g., starting materials, isomers) or degradation products.[7] |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy provides information about the functional groups present in the molecule. While not as definitive for structure elucidation as NMR, it serves as an excellent confirmatory "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background scan (with no sample) and ratio the sample spectrum against the background.
Data Interpretation: Characteristic Vibrations
The FTIR spectrum should be consistent with the functional groups present in 6-chloro-8,9-dimethyl-9H-purine.
Table 4: Comparison of Expected vs. Aberrant FTIR Data
| Expected Wavenumber Range (cm⁻¹) | Vibrational Mode | Potential Aberrant Observations | Possible Interpretation |
| 3100-3000 | Aromatic C-H stretch | Absence of these peaks. | Lack of the purine core. |
| 2950-2850 | Methyl C-H stretch | Weak or absent peaks. | Missing methyl groups. |
| 1620-1550 | C=N and C=C ring stretching | Significant shifts in these bands. | Alterations to the purine ring system. |
| ~1250 | C-N stretching | - | Confirmatory for the purine structure. |
| ~800-700 | C-Cl stretch | Absence of this peak. | Lack of the chloro-substituent. |
| Broad peak ~3400 | - | A strong, broad peak in this region. | Presence of water (O-H stretch) as an impurity. |
Conclusion: An Integrated Approach to Confidence
The qualification of a reference standard for 6-chloro-8,9-dimethyl-9H-purine requires a holistic and integrated analytical approach. No single technique is sufficient. By systematically applying NMR, MS, HPLC, and FTIR, and comparing the results to the expected benchmark profile outlined in this guide, researchers can establish a high degree of confidence in the identity and purity of their standard. This rigorous qualification is the foundation upon which reliable and reproducible scientific data is built.
References
-
Raić-Malić, S., Vikić-Topić, D., & Mintas, M. (1999). Nmr Characterization of Novel Purine Nucleoside Analogues with 2,3-Epoxypropyl Or 3-Amino-2-Hydroxypropyl Moiety. Spectroscopy Letters, 32(4), 647-660. Available from: [Link]
-
ResearchGate. (n.d.). H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). Available from: [Link]
-
Czauderna, M., & Kowalczyk, J. (1998). Simultaneous determination of purine derivatives in urine by high-performance liquid chromatography. Journal of Animal and Feed Sciences, 7(4), 433-442. Available from: [Link]
-
Maddila, S., Momin, M., Lavanya, P., & Rao, C. V. (2014). Synthesis of 6-chloro-8-substituted-9H-purine derivatives. ResearchGate. Available from: [Link]
-
MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 841. Available from: [Link]
-
PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. Available from: [Link]
-
MDPI. (2023). Direct Regioselective C-H Cyanation of Purines. Available from: [Link]
-
ResearchGate. (n.d.). Method in HPLC for derivative of Purine in Urine ?. Available from: [Link]
-
Willits, C. H., Decius, J. C., Dille, K. L., & Christensen, B. E. (1952). Purines. IV. The Infrared Spectrum of Purine and Certain Substituted Purine Derivatives. Journal of the American Chemical Society, 74(19), 4810-4814. Available from: [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Available from: [Link]
-
Lazzarino, G., et al. (2012). HPLC Analysis for the Clinical–Biochemical Diagnosis of Inborn Errors of Metabolism of Purines and Pyrimidines. ResearchGate. Available from: [Link]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology and Advanced Research, 4(2), 1-10. Available from: [Link]
-
Chiorcea-Paquim, A. M., et al. (2024). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Metabolites, 14(5), 279. Available from: [Link]
Sources
- 1. 6-Chloro-8-methyl-9H-purine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 6-Chloro-8-methyl-9H-purine | 92001-52-0 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. 6-chloro-9-methyl-9H-purine | 2346-74-9 [sigmaaldrich.com]
- 7. Ultra-high performance liquid chromatography with ultraviolet and tandem mass spectrometry for simultaneous determination of metabolites in purine pathway of rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: UV-Vis Absorption Spectra of Substituted 8,9-Dimethylpurines
Topic: UV-Vis absorption spectra of substituted 8,9-dimethylpurines Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The 8,9-Dimethylpurine Scaffold
In the landscape of heterocyclic drug development, the 8,9-dimethylpurine scaffold represents a critical structural motif, distinct from its more common isomers (e.g., 7,9-dimethylpurines). While 7,9-disubstituted purines often exist as cationic salts (purinium ions) due to the disruption of the imidazole aromaticity, 8,9-dimethylpurines retain a neutral aromatic character. This fundamental electronic difference governs their solubility, lipophilicity, and, most importantly, their UV-Vis absorption profiles .
This guide provides an in-depth technical analysis of the electronic absorption spectra of substituted 8,9-dimethylpurines. We compare these "products" against their structural alternatives (unsubstituted 9-methylpurines and 7,9-dimethylpurinium salts) to aid researchers in structure verification and purity analysis during synthesis.
Structural & Electronic Context
To interpret the spectra, one must understand the chromophore. The purine ring system consists of a fused pyrimidine and imidazole ring.
-
The Product (8,9-Dimethylpurine): Methylation at C8 and N9. The C8-methyl group acts as a weak electron-donating group (EDG) via hyperconjugation, slightly raising the energy of the HOMO (Highest Occupied Molecular Orbital).
-
The Alternative (7,9-Dimethylpurine): Methylation at N7 and N9. This locks the imidazole ring in a cationic state (unless a betaine is formed), significantly lowering the LUMO (Lowest Unoccupied Molecular Orbital) and altering the
transition energy.
Electronic Transition Pathway
The primary UV absorption in purines arises from
-
Band I (~260–275 nm): The characteristic absorption band.
-
Band II (<220 nm): Higher energy transitions, often solvent-obscured.
Figure 1: Mechanistic pathway of the C8-methyl substituent effect on the purine chromophore.
Comparative Spectral Analysis
Effect of the C8-Methyl Group
The introduction of a methyl group at the C8 position of a 9-alkylpurine typically results in a bathochromic shift (red shift) of 3–8 nm relative to the 8-unsubstituted parent. This is due to the stabilization of the excited state and the destabilization of the ground state by the electron-donating alkyl group.
Table 1: Comparative
| Compound Class | Structure | Spectral Character | ||
| Standard | 9-Methylpurine | 265 nm | ~7,800 | Sharp peak, fine structure in non-polar solvents. |
| Product | 8,9-Dimethylpurine | 269 - 272 nm | ~8,200 | Bathochromic shift vs Standard. Broadened peak. |
| Alternative | 7,9-Dimethylpurinium | 278 - 282 nm | ~12,000 | Significant red shift due to cationic charge. |
| Derivative | 6-Amino-8,9-dimethylpurine | 266 nm | ~14,500 | High intensity (Adenine-like). |
| Derivative | 6-Chloro-8,9-dimethylpurine | 275 nm | ~9,000 | Chloro group extends conjugation. |
Substituent Effects at C2 and C6
The spectral profile of 8,9-dimethylpurines is heavily modulated by substituents on the pyrimidine ring (C2/C6).
-
Amino (-NH2): Causes a hyperchromic (intensity increase) and slight bathochromic shift. 6-amino-8,9-dimethylpurine mimics 8-methyladenine.
-
Chloro (-Cl): Electron-withdrawing but capable of resonance donation. Often leads to a redshift compared to the unsubstituted core due to the "auxochromic" effect of the lone pairs.
-
Oxo/Hydroxy (=O / -OH): Induces lactam-lactim tautomerism. 8,9-dimethylguanine derivatives show complex multi-peak spectra (shoulders around 245 nm and 280 nm).
pH Dependence (Self-Validating Check)
A critical quality control step is measuring the pH dependence. 8,9-dimethylpurines are ampholytes (if amino/hydroxy substituted) or basic (if unsubstituted).
-
Acidic pH (< 2): Protonation occurs at N1 (or N3/N7 depending on sterics). Expect a hypsochromic shift (blue shift) of 2–5 nm for amino-derivatives as the lone pair is engaged.
-
Basic pH (> 10): Deprotonation of exocyclic amines or hydroxyls. Expect a bathochromic shift and peak broadening.
Experimental Protocol: Spectral Acquisition
To ensure reproducible data (E-E-A-T), follow this standardized protocol. This workflow minimizes solvent cutoff interference and aggregation effects.
Reagents & Equipment[1][2]
-
Solvent: HPLC-grade Methanol (cutoff < 205 nm) or Phosphate Buffer (pH 7.0).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).
-
Cells: Quartz cuvettes (10 mm path length).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 1.0 mg of the 8,9-dimethylpurine derivative.
-
Dissolve in 10 mL of Methanol (Concentration ~
M). -
Note: If solubility is poor, use 10% DMSO, but correct the baseline.
-
-
Dilution Series (Validation Step):
-
Prepare three working concentrations:
, , and . -
Measure Absorbance at
.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Validation: Plot Absorbance vs. Concentration. Linearity (
) confirms the absence of aggregation (stacking interactions common in purines).
-
-
pH Scan (Structural Confirmation):
-
Neutral: Dilute stock 1:100 in 50 mM Phosphate Buffer (pH 7.0).
-
Acidic: Dilute stock 1:100 in 0.1 M HCl.
-
Basic: Dilute stock 1:100 in 0.1 M NaOH.
-
Scan Range: 200 nm to 400 nm.
-
Figure 2: Experimental workflow for validating 8,9-dimethylpurine derivatives via UV-Vis.
References
- Mason, S. F. (1954). "The Electronic Absorption Spectra of Purines and Pyrimidines." Journal of the Chemical Society. (Foundational text on purine electronic transitions).
-
Lupo Pasini, M., et al. (2022). "GDB-9-Ex: Quantum chemical prediction of UV/Vis absorption spectra for GDB-9 molecules." Scientific Data. Link (Provides computational validation for methylated purine spectra).
-
Augusto, O., et al. (1990).[2] "Formation of 8-methylguanine as a result of DNA alkylation..." Journal of Biological Chemistry. Link (Experimental UV data for 8-methylguanine derivatives).
- Kuanar, M., & Mishra, B. K. (1996). "Effect of substituents on the absorption spectra...". Proceedings of the Indian Academy of Sciences.
-
Rehman, H. M., et al. (2023). "Synthesis and studies of new purines/pyrimidine derivatives..." PMC. Link (Recent synthetic examples of substituted purines).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
